Cistanoside F

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

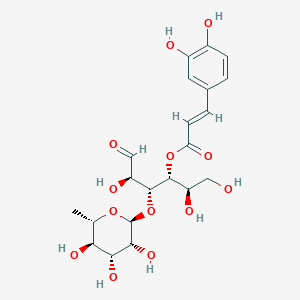

Cistanoside F is a phenylethanoid glycoside isolated from the plant Cistanche deserticola. It has a molecular formula of C21H28O13 and a molecular weight of 488.44 g/mol . This compound is known for its antioxidative properties and has been studied for various biological activities .

准备方法

肉苁蓉苷 F 主要从天然来源中分离得到,特别是从肉苁蓉 (Cistanche deserticola) 中分离得到 。 提取过程包括使用乙醇或甲醇等溶剂获得粗提物,然后使用色谱技术进行纯化 。 目前尚未有广泛报道的肉苁蓉苷 F 工业生产合成路线,因为其主要来源于天然提取。

化学反应分析

肉苁蓉苷 F 会发生多种类型的化学反应,包括:

氧化: 可以被氧化形成各种氧化衍生物。

还原: 还原反应可以改变其糖苷键。

取代: 取代反应可以在酚羟基上发生.

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Chemical Profile

Cistanoside F has the molecular formula C21H28O13 and a molecular weight of approximately 488.44 g/mol. It belongs to a class of compounds known for their bioactive properties, particularly in traditional medicine.

Pharmacological Effects

-

Antioxidant Activity

- This compound exhibits strong antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes. This activity is crucial in protecting cells from oxidative stress-related damage, which is linked to various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Properties

- Neuroprotection

- Hepatoprotection

- Osteogenesis Promotion

Table 1: Summary of Pharmacological Effects of this compound

Case Studies

- Neuroprotection in Alzheimer's Disease Models

- Hepatoprotective Effects Against Alcohol-Induced Damage

- Enhancement of Bone Formation

作用机制

肉苁蓉苷 F 的作用机制与其抗氧化性能有关,有助于清除自由基并减少氧化应激 。 它还调节各种信号通路,包括核因子κB (NF-κB) 和磷脂酰肌醇 3-激酶 (PI3K)/Akt 通路 。 这些通路对其抗炎和免疫调节作用至关重要。

生物活性

Cistanoside F, a phenylethanoid glycoside derived from Cistanches Herba , has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data regarding the pharmacological effects and mechanisms of action of this compound.

Chemical Profile

This compound is characterized by its complex molecular structure, which includes multiple sugar moieties. The compound's molecular formula is C21H28O13 with a molecular weight of approximately 487 g/mol. It is part of a larger class of phenylethanoid glycosides known for their therapeutic potentials.

Pharmacological Activities

Research has identified several significant biological activities associated with this compound:

- Neuroprotective Effects : Studies indicate that this compound exhibits protective effects against oxidative stress in neuronal cells. It enhances the viability of germ cells under hypoxic conditions, reducing apoptosis through modulation of apoptotic pathways (e.g., decreasing the Bax/Bcl-2 ratio) .

- Estrogenic Activity : this compound has been shown to stimulate proliferation in MCF7 breast cancer cells, indicating potential estrogen-like effects. This was evidenced by increased uterine wet weight in mice treated with Cistanche extracts containing this compound .

- Immunomodulatory Effects : The compound has demonstrated the ability to modulate immune responses, enhancing lymphocyte proliferation and nitric oxide production in macrophages .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Activity : this compound enhances antioxidant enzyme activities, which helps mitigate oxidative stress in cells .

- Regulation of Cell Cycle and Apoptosis : The compound influences cell cycle progression, promoting entry into the S phase and reducing apoptotic markers . This suggests a role in cell survival and proliferation.

- Estrogen Receptor Modulation : The estrogenic effects may be mediated through interaction with estrogen receptors, leading to increased cell growth and proliferation in hormone-sensitive tissues .

Study on Hypoxia-Induced Damage

A study investigated the effects of this compound on GC-1 cells subjected to hypoxia. Treatment with varying concentrations of this compound showed a dose-dependent increase in cell viability and a decrease in apoptosis markers. Specifically, at 0.2 μM concentration, significant protective effects were observed compared to untreated controls .

Estrogenic Activity Assessment

In another study, the estrogenic activity of various compounds including this compound was evaluated through MCF7 cell proliferation assays. Results indicated that serum from mice treated with Cistanches Herba significantly enhanced MCF7 cell growth, with this compound being one of the key contributors to this effect .

Summary of Findings

属性

IUPAC Name |

[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O13/c1-9-16(29)17(30)18(31)21(32-9)34-20(14(27)8-23)19(13(26)7-22)33-15(28)5-3-10-2-4-11(24)12(25)6-10/h2-6,8-9,13-14,16-22,24-27,29-31H,7H2,1H3/b5-3+/t9-,13+,14-,16-,17+,18+,19+,20+,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARNWFDIYRKBOE-BHSPTIPFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。